
Rhapontigenin 3'-O-glucoside
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhapontigenin 3’-O-glucoside can be isolated from natural sources such as the seeds of fenugreek (Trigonella foenum-graecum L.) using high-speed countercurrent chromatography (HSCCC) . The separation is achieved using a solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:6, v/v/v/v) with an optimized flow rate of 2.2 mL/min and a revolution speed of 850 rpm . The chemical structures are identified using UV spectroscopy, 1H-NMR, and 13C-NMR .
Industrial Production Methods: Industrial production of rhapontigenin 3’-O-glucoside involves the extraction from plant materials, particularly rhubarb species. An optimized extraction process using 57% ethanol at 65°C for 24 hours has been developed, yielding a high content of rhaponticin from the roots of Rheum undulatum .
Analyse Chemischer Reaktionen
Enzymatic Glucuronidation in Metabolic Pathways
Rhapontigenin 3'-O-glucoside undergoes phase II metabolism via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). In rat liver microsomes, the parent compound is rapidly metabolized to a glucuronide conjugate (m/z 419) under UGT enzyme activity. Key findings include:
-
Reaction Rate : A 10 μg/mL concentration of rhapontigenin showed a rapid decrease in parent compound levels, with glucuronide formation detectable within minutes .
-
Metabolite Identification : The glucuronide conjugate was confirmed via β-glucuronidase hydrolysis and mass spectrometry, which revealed a fragmentation pattern consistent with glucuronidation .
Parameter | Value | Conditions |
---|---|---|
Substrate Concentration | 10 μg/mL | Rat liver microsomes, 37°C |
Metabolite m/z | 419 | UPLC/Q-TOF-MS analysis |
Enzyme System | UGT isoforms | NADPH-generating system |
Regioselective Glycosylation by Glycosyltransferases
The enzyme PaGT2 from Photorhabdus australis demonstrates ambidextrous regioselectivity toward rhapontigenin, producing both 3-O-β-glucoside and 4'-O-β-glucoside derivatives. Key kinetic parameters include :
-
Catalytic Efficiency : k<sub>cat</sub>/K<sub>m</sub> = 1.4 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> for rhapontigenin.
-
Regioselectivity Ratio : 4'-O-β-glucoside:3-O-β-glucoside = 10:3 under standard conditions (pH 7.4, 37°C) .
Substrate | K<sub>m</sub> (μM) | k<sub>cat</sub> (s<sup>−1</sup>) |
---|---|---|
Rhapontigenin | 15.2 ± 1.8 | 0.021 ± 0.002 |
Acid Hydrolysis Stability
The glucosidic bond in this compound is acid-resistant. In a study using hydrochloric acid (60°C, 3 h), the glycoside remained intact, as confirmed by UPLC/Q-TOF-MS . This stability contrasts with other flavonoid glycosides, which often hydrolyze under similar conditions.
Enzymatic Kinetic Parameters in Microsomal Systems
In phase I metabolism studies, this compound exhibited:
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Antioxidant Effects
Rhapontigenin 3'-O-glucoside exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This capability is crucial for preventing cellular damage associated with various diseases .
2. Anti-Inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory mediators and reduces inflammation in various experimental models, potentially through the modulation of signaling pathways involved in inflammation .
3. Anticancer Potential
Research indicates that this compound possesses cytotoxic effects against several cancer cell lines, including those from lung, breast, liver, and colon cancers. The mechanism of action is believed to involve the inhibition of cytochrome P450 1A1 (CYP1A1), an enzyme implicated in the activation of procarcinogens. This inhibition may reduce the risk of cancer development by preventing the conversion of non-carcinogenic substances into carcinogenic forms.
Pharmacological Insights
1. Pharmacokinetics
Pharmacokinetic studies reveal that rhapontigenin has an elimination half-life of approximately 6 hours in rat models, with extensive glucuronidation observed as part of its metabolic pathway . Understanding these pharmacokinetics is vital for determining appropriate dosages and therapeutic windows for potential clinical applications.
2. Therapeutic Applications
this compound is being investigated for its therapeutic potential in treating cardiovascular diseases and metabolic disorders due to its antihyperlipidemic effects and ability to modulate lipid metabolism . Additionally, its anti-allergic properties further broaden its scope for therapeutic use.
Industrial Applications
Given its health-promoting properties, this compound is explored for incorporation into dietary supplements and functional foods. Its antioxidant and anti-inflammatory benefits make it an attractive ingredient for products aimed at enhancing health and wellness.
Summary Table of Applications
Application Area | Details |
---|---|
Chemical Research | Model compound for studying stilbene derivatives; synthesized from rhaponticin |
Biological Activity | Antioxidant, anti-inflammatory, anticancer effects |
Pharmacology | Inhibits CYP1A1; pharmacokinetics studied in rat models |
Therapeutics | Potential applications in cancer prevention and treatment; cardiovascular health |
Industry | Used in dietary supplements and functional foods |
Case Studies
- Anticancer Activity Study : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction and modulation of cell cycle progression. The findings suggest its potential as a chemopreventive agent .
- Anti-Inflammatory Mechanism Investigation : In vitro studies showed that treatment with this compound significantly reduced levels of inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), highlighting its role in mitigating inflammatory responses .
Wirkmechanismus
Rhapontigenin 3’-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Action: The compound inhibits pro-inflammatory mediators and modulates the immune response.
Anticancer Effects: Rhapontigenin 3’-O-glucoside inhibits the accumulation of hypoxia-inducible factor 1 alpha and angiogenesis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Rhapontigenin: The aglycone form of rhaponticin, known for its biological activities.
Isorhapontigenin: A structural isomer of rhapontigenin with similar biological properties.
Piceatannol: A stilbene compound with antioxidant and anticancer activities.
Uniqueness: Rhapontigenin 3’-O-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone form . This structural feature also contributes to its diverse biological activities and potential therapeutic applications .
Biologische Aktivität
Rhapontigenin 3'-O-glucoside is a stilbenoid glucoside compound, primarily derived from rhaponticin, which itself is found in the rhizomes of rhubarb. This compound has garnered attention for its diverse biological activities , including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the mechanisms of action, pharmacokinetics, and research findings related to this compound.
Target and Mode of Action
this compound acts primarily through its aglycone form, Rhapontigenin. It selectively inhibits human cytochrome P450 1A1, an enzyme involved in drug metabolism and the activation of procarcinogens. This inhibition is crucial for its anticancer properties, as it can reduce the formation of carcinogenic metabolites.
Biochemical Pathways
The compound influences several biochemical pathways:
- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress .
- Anti-inflammatory Effects : this compound reduces inflammation markers and modulates immune responses.
- Anticancer Mechanisms : By inhibiting DNA, RNA, and protein synthesis in cancer cells, it induces apoptosis and morphological changes in various cancerous cell lines .
Pharmacokinetics
This compound exhibits low bioavailability due to extensive metabolism. In studies with rats, its oral bioavailability was calculated at approximately 0.03%, indicating that a significant portion undergoes metabolic conversion before exerting biological effects . The compound undergoes rapid glucuronidation, affecting its pharmacokinetic profile and therapeutic potential.
Antioxidant Activity
Rhapontigenin has been shown to effectively scavenge DPPH radicals and hydrogen peroxide, demonstrating its potential as an antioxidant agent. This property is essential for preventing cellular damage linked to various diseases .
Anti-inflammatory Effects
Research indicates that Rhapontigenin reduces inflammatory cytokines and mediators in vitro and in vivo. Its ability to modulate nitric oxide production further supports its role in reducing inflammation .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of Rhapontigenin:
- Cell Line Studies : In vitro studies demonstrated that Rhapontigenin inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines, including breast and liver cancer cells .
- Animal Models : In vivo studies on mice have shown that treatment with Rhapontigenin leads to reduced tumor growth and improved survival rates .
Case Studies
- Diabetes Management : In diabetic mouse models, Rhapontigenin exhibited beneficial effects by improving glucose metabolism and reducing oxidative stress markers associated with diabetes complications .
- Neuroprotection : Research suggests that Rhapontigenin may protect against neurodegenerative diseases by modulating beta-amyloid levels and enhancing cognitive function in animal models .
Data Summary
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBFHDKUAVGLR-DXKBKAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.